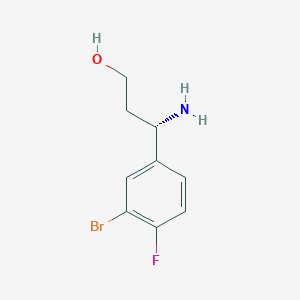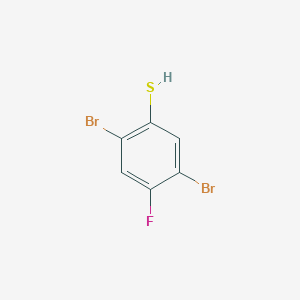
2,5-Dibromo-4-fluorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-4-fluorobenzenethiol: (CAS Number: 1806295-61-3) is a chemical compound with the molecular formula C6H3Br2FS. It belongs to the class of aromatic compounds and has a molecular weight of 285.96 g/mol . This compound contains bromine, fluorine, and sulfur atoms attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes: There are several synthetic routes to prepare 2,5-dibromo-4-fluorobenzenethiol. One common method involves the bromination of 4-fluorothiophenol using bromine or a brominating agent. The reaction proceeds as follows:
4-Fluorothiophenol+Bromine→this compound
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures in an inert atmosphere. Solvents like dichloromethane or chloroform are commonly used.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves optimizing the reaction conditions for yield and purity.
Analyse Chemischer Reaktionen
Reactivity: 2,5-Dibromo-4-fluorobenzenethiol can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the thiol group (–SH).
Oxidation and Reduction: The bromine atoms make it susceptible to oxidation and reduction reactions.
Aryl Halide Reactions: It behaves as an aryl halide, reacting with nucleophiles or undergoing halogen-metal exchange.
Nucleophilic Substitution: Thiols react with strong nucleophiles (e.g., NaOH, KOH) to form phenols.
Reduction: Lithium aluminum hydride (LiAlH) reduces the compound to the corresponding alcohol.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields phenols, while reduction produces the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-4-fluorobenzenethiol finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: It may be used in drug discovery or as a probe for studying biological processes.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may interact with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While 2,5-dibromo-4-fluorobenzenethiol is unique due to its specific combination of halogens and functional groups, similar compounds include:
1,4-Dibromo-2,5-difluorobenzene: A related compound with different halogen substitution patterns.
2-Bromo-4-fluorobenzonitrile: Another halogenated benzene derivative.
Eigenschaften
Molekularformel |
C6H3Br2FS |
|---|---|
Molekulargewicht |
285.96 g/mol |
IUPAC-Name |
2,5-dibromo-4-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Br2FS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
InChI-Schlüssel |
PRDTVAFBIDEWNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)S)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


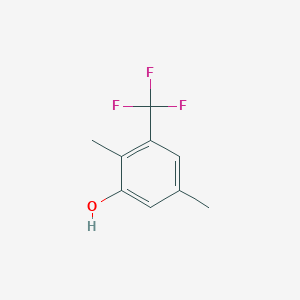


![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)
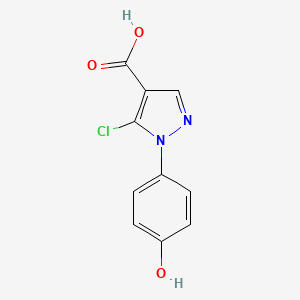

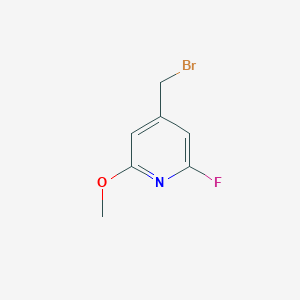
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)
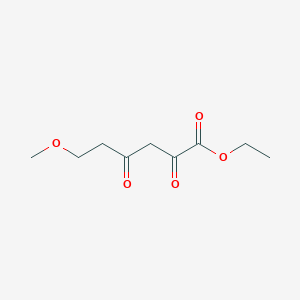
![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)
